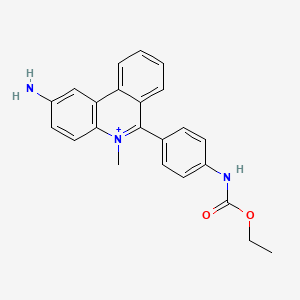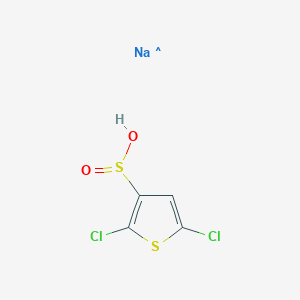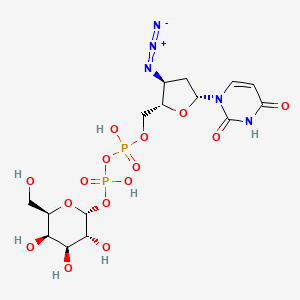
Uridine 5'-(trihydrogen diphosphate), 3'-azido-2',3'-dideoxy-, P'-alpha-D-galactopyranosyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester is a complex organic compound with the molecular formula C15H23N5O15P2 and a molecular weight of 575.32 g/mol . This compound is a modified nucleotide, which plays a significant role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester involves multiple steps, starting from uridineThe reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired modifications are achieved .
Industrial Production Methods
Industrial production of this compound requires precise control over reaction conditions to ensure high yield and purity. The process involves large-scale synthesis using optimized reaction parameters, followed by purification steps such as crystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.
Wirkmechanismus
The mechanism of action of Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, while the nucleotide moiety can interact with enzymes involved in nucleotide metabolism. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine 5’-(trihydrogen diphosphate): A related compound without the azido and galactopyranosyl modifications.
3’-Azido-2’,3’-dideoxyuridine: A similar compound lacking the diphosphate and galactopyranosyl groups.
Uridine 5’-(trihydrogen diphosphate), mono-alpha-D-galactopyranosyl ester: A compound with similar modifications but lacking the azido group.
Uniqueness
Uridine 5’-(trihydrogen diphosphate), 3’-azido-2’,3’-dideoxy-, P’-alpha-D-galactopyranosyl ester is unique due to its combination of modifications, which confer distinct chemical and biological properties. The presence of the azido group allows for specific chemical reactions, while the galactopyranosyl ester enhances its biochemical interactions .
Eigenschaften
CAS-Nummer |
136465-76-4 |
|---|---|
Molekularformel |
C15H23N5O15P2 |
Molekulargewicht |
575.32 g/mol |
IUPAC-Name |
[[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O15P2/c16-19-18-6-3-10(20-2-1-9(22)17-15(20)26)32-8(6)5-31-36(27,28)35-37(29,30)34-14-13(25)12(24)11(23)7(4-21)33-14/h1-2,6-8,10-14,21,23-25H,3-5H2,(H,27,28)(H,29,30)(H,17,22,26)/t6-,7+,8+,10+,11-,12-,13+,14+/m0/s1 |
InChI-Schlüssel |
UMRLAMTYOVYVEO-YHOIAXGVSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)N=[N+]=[N-] |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


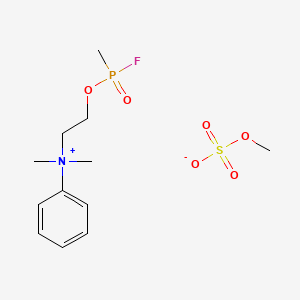
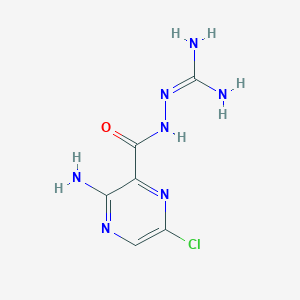

![Methyl 3-[4-(imidazol-1-ylmethyl)phenyl]prop-2-enoate](/img/structure/B12808241.png)


![2-cyclopentyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12808262.png)




